4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine
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Overview
Description
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine is a chemical compound with the molecular formula C₉H₁₁ClIN₃O and a molecular weight of 339.561 g/mol This compound features a pyrimidine ring substituted with chlorine and iodomethyl groups, and a morpholine ring attached to the pyrimidine core
Preparation Methods
The synthesis of 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a pyrimidine derivative, such as 2-chloro-4,6-dimethylpyrimidine.
Morpholine Substitution: The final step involves the substitution of a chlorine atom with a morpholine ring, typically using morpholine and a base under reflux conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodomethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The pyrimidine ring can participate in coupling reactions, forming complex structures with other aromatic systems.
Scientific Research Applications
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. For example, it may inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cell signaling pathways, ultimately affecting cell growth and proliferation . The compound’s ability to modulate these pathways makes it a valuable tool in cancer research and drug development.
Comparison with Similar Compounds
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine can be compared with other pyrimidine derivatives, such as:
2-Chloro-4-(iodomethyl)-6-morpholin-4-ylpyrimidine: Similar structure but different substitution pattern.
Pyrazolo[3,4-d]pyrimidine: A fused pyrimidine derivative with different biological activities.
Pyrido[2,3-d]pyrimidine: Another fused pyrimidine with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11ClIN3O |
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Molecular Weight |
339.56 g/mol |
IUPAC Name |
4-[2-chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C9H11ClIN3O/c10-9-12-7(6-11)5-8(13-9)14-1-3-15-4-2-14/h5H,1-4,6H2 |
InChI Key |
GFRREZYPJZAHDC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CI)Cl |
Origin of Product |
United States |
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